molecular formula C22H28NO4+ B1223592 N-Methylglaucine

N-Methylglaucine

Cat. No.: B1223592
M. Wt: 370.5 g/mol
InChI Key: WKHHFWJJIRCXHA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Aporphine (B1220529) Alkaloids and Their Significance in Chemical Biology

Aporphine alkaloids represent one of the largest groups of isoquinoline (B145761) alkaloids, characterized by a tetracyclic ring system. hilarispublisher.comnih.gov These compounds are secondary metabolites found extensively throughout the plant kingdom, particularly in families such as the Annonaceae, Lauraceae, Menispermaceae, Papaveraceae, and Ranunculaceae. hilarispublisher.comresearchgate.net The structural core of aporphines serves as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. hilarispublisher.com

The significance of aporphine alkaloids in chemical biology stems from their diverse and potent pharmacological effects. Researchers have identified numerous activities, including anticancer, anti-inflammatory, antiviral, antioxidant, and antimicrobial properties. mdpi.comtaylorandfrancis.com Many aporphines interact with central nervous system (CNS) receptors, such as dopaminergic, adrenergic, and serotonergic systems. hilarispublisher.com This has led to the development of drugs like (R)-Apomorphine, an aporphine alkaloid used in the management of Parkinson's disease. hilarispublisher.com Other notable examples include liriodenine, which exhibits anticancer effects by inducing apoptosis and inhibiting topoisomerase II, and glaucine (B1671577), which has shown cytotoxic activity against certain cancer cell lines. researchgate.nettaylorandfrancis.com

Table 1: Examples of Aporphine Alkaloids and Their Investigated Biological Activities

Alkaloid Notable Investigated Activities References
Apomorphine Dopamine (B1211576) agonist, used in Parkinson's disease treatment hilarispublisher.com
Glaucine Antitussive, anti-inflammatory, cytotoxic, PDE4 inhibitor researchgate.netuctm.edu
Liriodenine Anticancer, topoisomerase II inhibitor, antimicrobial taylorandfrancis.com
Nuciferine (B1677029) Anti-obesity, anti-diabetic, anti-hyperlipidemic mdpi.com

Historical Context of N-Methylglaucine Research and Discovery

Research into this compound is intrinsically linked to the phytochemical exploration of alkaloid-producing plants. The compound has been identified and isolated over several decades as analytical techniques in natural product chemistry have advanced. Early reports of its isolation date back to studies conducted in the latter half of the 20th century.

For instance, (+)-N-methylglaucine was identified as a constituent of the aerial parts of Glaucium leiocarpum, a plant belonging to the Papaveraceae family. thieme-connect.com It was also isolated from Nigella arvensis of the Ranunculaceae family. bas.bg A significant finding in its history was its isolation from the underground stem bark of Duguetia furfuracea, which marked the first report of its occurrence within the Annonaceae family. scielo.brscielo.br These discoveries, often occurring as part of broader screenings of plant alkaloid content, have gradually built the body of knowledge surrounding the natural distribution of this compound.

This compound as a Subject of Natural Product Chemistry Investigations

In the field of natural product chemistry, the investigation of a compound like this compound typically involves its isolation, structural elucidation, and biological evaluation. The process begins with the extraction of total alkaloids from a plant source. For example, in the study of Nigella arvensis, this compound was isolated from a crude mixture of quaternary alkaloids obtained from an ethanol (B145695) extract of the whole plant. bas.bg Similarly, it was isolated from the alkaloid extract of the underground stem bark of Duguetia furfuracea. scielo.br

Following extraction, chemists employ various chromatographic techniques, such as preparative thin-layer chromatography (PTLC), to isolate the pure compound. bas.bg The definitive identification and structural confirmation of this compound are then achieved through modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). bas.bgscielo.br Once isolated and identified, the compound is often subjected to bioassays to screen for pharmacological activity. Studies have evaluated this compound for various effects, including cytotoxic potential against human tumor cell lines and anti-parasitic activity against Trypanosoma cruzi, where it was found to be inactive. uga.eduufpb.br

Table 2: Selected Plant Sources of this compound

Plant Species Family Plant Part(s) Used References
Duguetia furfuracea Annonaceae Underground Stem Bark scielo.brscielo.br
Glaucium leiocarpum Papaveraceae Aerial Parts thieme-connect.com
Nigella arvensis Ranunculaceae Whole Plant bas.bg

Scope and Objectives of Current Research on this compound

The primary goal of contemporary research on this compound is to fully characterize its chemical and biological profile. A significant objective is to continue screening for potential therapeutic activities. This involves subjecting the compound to a wide array of bioassays to uncover any previously unknown pharmacological effects, such as anticancer or antimicrobial properties. ufpb.brsciencevolks.com

Another key objective is to contribute to the understanding of structure-activity relationships (SAR) within the aporphine alkaloid class. nih.gov By comparing the biological activity of this compound with that of its parent compound, glaucine, and other structurally similar alkaloids, scientists can determine how specific chemical modifications—such as the addition of a quaternary N-methyl group—influence its pharmacological profile. This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents.

Furthermore, research aims to explore the natural distribution of this compound by continuing to investigate new plant species. Identifying new sources can be important for ensuring a sustainable supply for further research and can also provide chemotaxonomic insights, helping to classify plants based on their chemical constituents. researchgate.net While not yet a major focus for this compound specifically, a broader objective in the field is to explore the biosynthesis of such alkaloids, which could pave the way for their production using synthetic biology platforms. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28NO4+

Molecular Weight

370.5 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium

InChI

InChI=1S/C22H28NO4/c1-23(2)8-7-13-10-19(26-5)22(27-6)21-15-12-18(25-4)17(24-3)11-14(15)9-16(23)20(13)21/h10-12,16H,7-9H2,1-6H3/q+1/t16-/m0/s1

InChI Key

WKHHFWJJIRCXHA-INIZCTEOSA-N

SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for N Methylglaucine

Plant Sources and Chemotaxonomic Distribution of N-Methylglaucine

This compound has been isolated from a diverse range of plant families, highlighting its chemotaxonomic significance. Its presence is well-documented in the Papaveraceae, Annonaceae, and Ranunculaceae families, among others.

Glaucium flavum, commonly known as the yellow horned poppy, is a prominent source of aporphine (B1220529) alkaloids, including this compound. researchgate.net This plant, belonging to the Papaveraceae family, is native to Europe, North Africa, and parts of Western Asia. wikipedia.org The genus Glaucium encompasses approximately 25 species, with a significant number found in Iran. researchgate.net Phytochemical investigations of Glaucium species have consistently revealed a rich diversity of alkaloids. researchgate.net While glaucine (B1671577) is the major alkaloid component in G. flavum, the plant also serves as a source for related aporphine alkaloids. wikipedia.orgnih.gov

The Annonaceae family is another significant source of this compound. Notably, (+)-N-methylglaucine has been isolated from the alkaloid extract of the underground stem bark of Duguetia furfuracea. researchgate.netmendeley.comscielo.brscielo.br This finding was significant as it marked the first report of the occurrence of (+)-N-methylglaucine within the Annonaceae family. researchgate.netmendeley.comscielo.brscielo.br The phytochemical study of D. furfuracea also led to the isolation of several other aporphine alkaloids, including (-)-duguetine, dicentrinone, and (-)-N-methyltetrahydropalmatine. researchgate.netmendeley.comscielo.brresearchgate.net The presence of this compound in this species underscores the chemical diversity within the Duguetia genus. scispace.com

This compound has also been identified in species of the genus Nigella, which belongs to the Ranunculaceae family. researchgate.net Specifically, it is listed as one of the aporphine alkaloids found in Nigella arvensis. researchgate.net The genus Nigella comprises about 20 species, with N. sativa being the most extensively studied for its rich phytochemical composition, which includes alkaloids, flavonoids, and terpenoids. researchgate.netnih.gov The presence of this compound in N. arvensis contributes to the known alkaloid profile of this genus. nih.gov

Beyond the aforementioned families, this compound and its analogues have been found in other botanical families. For instance, (+)-N-methylglaucine was isolated for the first time from Magnolia obovata, a member of the Magnoliaceae family. researchgate.net This discovery expanded the known distribution of this alkaloid. The Lauraceae family is another source of aporphine alkaloids, with dicentrinone, a compound often isolated alongside this compound, being found in Ocotea puberula. researchgate.net The broad distribution of this compound and related alkaloids across different plant families, such as Papaveraceae, Annonaceae, Ranunculaceae, Magnoliaceae, and Lauraceae, highlights the compound's widespread occurrence in the plant kingdom. countryhomeandblooms.comwikipedia.orgsdsu.edu

Presence in Nigella species

Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation

The isolation and purification of this compound from complex plant extracts rely on advanced analytical techniques. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone of this process.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of alkaloids like this compound from crude plant extracts. researchgate.net This technique offers high resolution and is suitable for separating compounds with varying polarities present in a mixture. nih.gov In the context of natural product isolation, HPLC is often used in the final purification stages. nih.gov

The process typically begins with the extraction of plant material using an appropriate solvent. nih.gov The resulting crude extract, which contains a multitude of compounds, can then be subjected to various chromatographic separations. researchgate.net For the isolation of alkaloids, ion-pair reversed-phase HPLC can be a particularly effective method. researchgate.net The choice of the stationary phase, mobile phase composition (including the type of organic solvent and pH), and detector are critical parameters that are optimized to achieve the desired separation. researchgate.netchromatographyonline.com Following separation by HPLC, the fractions containing the purified this compound can be collected for further characterization. chromatographyonline.com

Plant SpeciesFamilyPlant PartIsolated Compounds Including this compound
Duguetia furfuraceaAnnonaceaeUnderground stem bark(+)-N-methylglaucine, (-)-duguetine β-N-oxide, (-)-duguetine, dicentrinone, (-)-N-methyltetrahydropalmatine. researchgate.netmendeley.comscielo.br
Nigella arvensisRanunculaceaeNot specifiedThis compound, N-methyllaurotetanine, asimilobine. researchgate.net
Magnolia obovataMagnoliaceaeNot specified(+)-N-methylglaucine, (+)-laurifoline, (±)-oblongine, (+)-menisperine, (+)-xanthoplanine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of natural products, including this compound. researchgate.net This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its complex aporphine structure.

¹H NMR (Proton NMR) spectra reveal the chemical environment of all hydrogen atoms in the molecule. Information derived includes the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, specific signals would correspond to the aromatic protons on its polycyclic core, the protons of its methoxy (B1213986) groups, and the protons associated with the N-methyl quaternary group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound produces a distinct signal, allowing chemists to account for all carbon atoms in the proposed structure. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, methoxy).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. These experiments are crucial for assembling the complete, unambiguous structure of this compound and differentiating it from other structurally similar alkaloids that may be present in the same plant extract. For instance, ¹H NMR spectra for this compound have been recorded on instruments like the Bruker DRX-250, utilizing deuterated solvents such as chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) to dissolve the sample. bas.bg

Mass Spectrometry (MS) Applications in Compound Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through analysis of its fragmentation patterns. researchgate.net In the characterization of this compound, MS provides essential data that complements the structural insights from NMR spectroscopy.

The primary application of MS is the determination of the exact mass of the this compound ion. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the calculation of a unique elemental formula. This is a critical step in confirming the molecular formula of the isolated compound.

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation of the molecule. researchgate.net In this technique, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The pattern of fragmentation provides valuable clues about the compound's structure, as specific losses (e.g., of a methyl group or methoxy group) are characteristic of the aporphine alkaloid scaffold. This fragmentation "fingerprint" can be compared with literature data or databases to confirm the identity of this compound. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used as the ion source for analyzing complex natural products like alkaloids. researchgate.net

Integration of Analytical Techniques for Comprehensive Natural Product Profiling

The reliable identification of this compound from a complex plant extract is not possible using a single analytical method. Instead, a comprehensive profiling approach that integrates multiple orthogonal techniques is required. nih.gov This strategy combines the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy.

The typical workflow begins with chromatography. High-Performance Thin-Layer Chromatography (HPTLC) or column chromatography is used to separate the intricate mixture of alkaloids present in the crude plant extract. bas.bgresearchgate.net Fractions are collected, and their purity is assessed.

Once a pure compound is isolated, spectroscopic methods are employed for structural identification. Mass spectrometry (MS) provides a rapid determination of the molecular weight, offering the first piece of structural evidence. Subsequently, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to assemble the precise molecular structure and stereochemistry. researchgate.net The data from MS (molecular formula) and NMR (atomic connectivity) must be consistent for an unambiguous identification.

Modern hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), allow for the rapid analysis of complex mixtures without the need for complete isolation of every component. nih.gov In this approach, compounds are separated by the HPLC and then immediately analyzed by the mass spectrometer, allowing for the tentative identification of known compounds like this compound in an extract by comparing their retention times and mass spectra with those of an authentic standard. This integrated approach is essential for the efficient and accurate chemical characterization of natural products. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of N Methylglaucine

Proposed Biosynthetic Routes to N-Methylglaucine from Precursors

The biosynthesis of this compound is believed to start from the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-norcoclaurine. nih.gov This precursor undergoes a series of modifications, including hydroxylation, O-methylations, N-methylation, and oxidative coupling to form the aporphine (B1220529) core. nih.gov

Glaucine (B1671577), a well-known aporphine alkaloid, is a key intermediate in the proposed biosynthetic pathway leading to this compound. sci-hub.se It is formed from (S)-reticuline through an oxidative C8-C6' coupling to yield (S)-isoboldine, which is then further methylated. nih.gov The conversion of glaucine to this compound involves the quaternization of the nitrogen atom. sci-hub.se

The formation of the aporphine skeleton and subsequent N-methylation are critical steps in the biosynthesis of this compound. The aporphine scaffold is created through intramolecular oxidative coupling of a 1-benzylisoquinoline (B1618099) precursor like (S)-reticuline. nih.gov This reaction is catalyzed by cytochrome P450 enzymes, such as corytuberine (B190840) synthase (CYP80G2). nih.gov

N-methylation is a common modification in benzylisoquinoline alkaloid biosynthesis, catalyzed by N-methyltransferases (NMTs). nih.govnih.gov Specifically, reticuline (B1680550) N-methyltransferase (RNMT) has been identified and shown to catalyze the N-methylation of (S)-reticuline and the aporphine (S)-corytuberine, which are proposed intermediates in the biosynthesis of related quaternary aporphine alkaloids like magnoflorine. nih.govnih.gov This suggests a similar enzymatic step could be involved in the N-methylation of glaucine to form this compound.

The biosynthesis of glaucine itself involves several O-methylation steps catalyzed by O-methyltransferases (OMTs). nih.govnih.govebi.ac.uk These enzymes add methyl groups to the hydroxyl groups of the precursor molecules. nih.govnih.gov

Role of Glaucine as a Biosynthetic Intermediate

Genetic and Biochemical Studies of this compound Biosynthesis

Research into the genes and enzymes responsible for aporphine alkaloid biosynthesis provides a deeper understanding of how compounds like this compound are produced in plants.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes involved in the broader benzylisoquinoline and aporphine alkaloid biosynthetic pathways have been identified and characterized. These include:

Cytochrome P450 Monooxygenases (CYP80s): These enzymes, like CYP80G2 (corytuberine synthase), are responsible for the formation of the aporphine ring structure through oxidative coupling. nih.govmdpi.com

O-Methyltransferases (OMTs): Multiple OMTs are involved in the methylation of hydroxyl groups on the precursor molecules. nih.govoup.com For instance, in Glaucium flavum, GFLOMT1, GFLOMT2, and GFLOMT6 have been shown to have roles in the O-methylation steps leading to glaucine. nih.gov In Nelumbo nucifera, NnOMT6 has been identified to catalyze the methylation of various skeletons, including the aporphine backbone. oup.com

N-Methyltransferases (NMTs): These enzymes catalyze the addition of a methyl group to the nitrogen atom. Reticuline N-methyltransferase (RNMT) from Papaver somniferum can N-methylate (S)-reticuline and the aporphine (S)-corytuberine. nih.govnih.gov

Enzyme Class Specific Enzyme Example Function in Aporphine Alkaloid Biosynthesis Source Organism
Cytochrome P450CYP80G2 (Corytuberine synthase)Catalyzes the formation of the aporphine skeleton. nih.govCoptis japonica nih.gov
O-MethyltransferaseGFLOMT1, GFLOMT2, GFLOMT6Catalyze various O-methylation steps in glaucine biosynthesis. nih.govGlaucium flavum nih.gov
N-MethyltransferaseRNMT (Reticuline N-methyltransferase)N-methylates (S)-reticuline and (S)-corytuberine. nih.govnih.govPapaver somniferum nih.govnih.gov

Gene Cluster Analysis Related to Aporphine Alkaloid Production

Genomic studies have revealed that genes for specialized metabolic pathways, including those for alkaloids, are often organized in clusters within the plant genome. nih.gov In the sacred lotus (B1177795) (Nelumbo nucifera), gene co-expression network analysis has helped identify gene modules associated with the dynamic changes in aporphine alkaloid content. frontiersin.org This approach has led to the identification of candidate genes encoding methyltransferases, oxidoreductases, and CYP450s that are likely involved in aporphine alkaloid biosynthesis. frontiersin.org The clustering of biosynthetic genes can facilitate the co-regulation of the entire pathway. nih.gov For instance, in some plants, genes encoding enzymes for berberine (B55584) biosynthesis, another type of benzylisoquinoline alkaloid, are found in gene clusters. frontiersin.org

Chemoenzymatic Approaches and Microbial Biotransformations in this compound Research

The limitations of sourcing complex molecules like this compound directly from plants have spurred interest in alternative production methods.

Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic reactions to create complex molecules. rsc.orgfrontiersin.orgrsc.orgnih.gov This approach can be used to produce specific N-glycans and other complex natural products. rsc.orgfrontiersin.orgrsc.orgnih.gov While specific chemoenzymatic synthesis of this compound is not extensively detailed in the provided results, the principles could be applied. For example, a chemically synthesized precursor could be enzymatically modified to produce the final product.

Fungal and Bacterial Models for Glaucine Oxidation and N-Methylation

The biosynthesis of the aporphine alkaloid glaucine originates from the benzylisoquinoline alkaloid (BIA) pathway. The central precursor, (S)-norcoclaurine, undergoes a series of reactions including O-methylations, N-methylation, and an oxidative C8-C6′ coupling to form the characteristic aporphine scaffold. nih.gov While the complete de novo synthesis of glaucine is primarily understood in the context of plants like Glaucium flavum nih.govebi.ac.uk, microbial systems, particularly fungi and actinomycetes, have been investigated for their ability to metabolize glaucine and other alkaloids, offering potential models for this compound formation. researchgate.netbiotech-asia.org

Fungal biotransformation studies have primarily focused on the oxidation and demethylation of glaucine rather than its N-methylation. For instance, glaucine is known to be metabolized by O- and N-demethylation in rats, with the involvement of cytochrome P450 enzymes. d-nb.info In fungi, glaucine has been shown to undergo oxidation, leading to the formation of dehydroglaucine (B150074). researchgate.net

While direct microbial N-methylation of glaucine to this compound is not extensively documented, the enzymatic machinery for N-methylation is widespread in microorganisms. N-methyltransferases (NMTs) are a class of enzymes responsible for the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a nitrogen atom. mdpi.com These enzymes play a crucial role in the biosynthesis of a vast array of natural products, including many alkaloids. mdpi.com

In the broader context of BIA biosynthesis, NMTs are responsible for the formation of tertiary and quaternary amines. nih.gov For example, reticuline N-methyltransferase (RNMT) from opium poppy can N-methylate (S)-reticuline and the aporphine (S)-corytuberine. nih.govfrontiersin.org The existence of such enzymes in plants suggests that analogous enzymes capable of N-methylating glaucine might exist in microbial systems.

Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of a diverse range of secondary metabolites, including alkaloids, and are known to possess a wide variety of tailoring enzymes, such as methyltransferases. biotech-asia.orgrjptonline.orgresearchgate.net The isolation of novel aporphine alkaloids from Streptomyces species indicates their capacity to synthesize complex alkaloid structures. biotech-asia.orgrjptonline.org Although direct evidence for glaucine N-methylation by these bacteria is lacking, their known metabolic capabilities make them prime candidates for exploring the biosynthesis of this compound. The study of NMTs from actinomycetes could provide valuable insights into the potential for microbial production of this compound.

Table 1: Microbial Biotransformation of Glaucine and Related Aporphine Alkaloids

MicroorganismSubstrateTransformationProduct(s)Reference(s)
Rat (in vivo)GlaucineO- and N-demethylationDemethylated glaucine metabolites d-nb.info
FungusGlaucineOxidationDehydroglaucine researchgate.net
Papaver somniferum (plant)(S)-corytuberine (aporphine)N-methylationMagnoflorine (quaternary aporphine) nih.gov
Streptomyces sp.Various precursorsSynthesis of aporphine alkaloidsNovel aporphine alkaloids biotech-asia.orgrjptonline.org

Biocatalysis for this compound Derivative Synthesis

Biocatalysis, the use of natural catalysts such as enzymes or whole cells to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.org This approach is particularly valuable for the synthesis of complex molecules like alkaloids and their derivatives, often providing high selectivity and milder reaction conditions. acs.org While specific examples of biocatalysis for the synthesis of this compound derivatives are not widely reported, the principles of enzymatic modification can be applied to this compound. researchgate.netnih.gov

Enzymatic modifications can be used to introduce a wide range of functional groups onto a parent molecule, thereby creating novel derivatives with potentially altered or improved biological activities. researchgate.net For a molecule like this compound, several classes of enzymes could be employed for its derivatization.

N-Methyltransferases (NMTs): As discussed previously, NMTs could theoretically be used to produce this compound from glaucine. Furthermore, engineered NMTs with altered substrate specificity could potentially be used to introduce different alkyl groups onto the nitrogen atom of glaucine, leading to a variety of N-alkylated derivatives. d-nb.info

Oxidoreductases: Enzymes such as cytochrome P450 monooxygenases and dehydrogenases can introduce hydroxyl groups or create double bonds in the alkaloid scaffold. The oxidation of glaucine to dehydroglaucine by fungal systems is an example of this type of transformation. researchgate.net Similar reactions could be applied to this compound to generate oxidized derivatives.

Glycosyltransferases (GTs): These enzymes catalyze the transfer of sugar moieties to a substrate. Glycosylation can significantly alter the solubility, stability, and bioactivity of a molecule. While not directly reported for this compound, glycosylation is a common modification in natural product biosynthesis and could be a viable strategy for creating novel derivatives.

Other Modifying Enzymes: A variety of other enzymes could be used for the derivatization of this compound. For example, acyltransferases could be used to attach acyl groups, and halogenases could introduce halogen atoms at specific positions.

The development of biocatalytic processes for the synthesis of this compound derivatives would likely involve a combination of enzyme discovery, protein engineering, and metabolic engineering. High-throughput screening methods can be used to identify enzymes with the desired activity from microbial sources. rcsb.org Once identified, these enzymes can be engineered to improve their activity, selectivity, and stability. Finally, the genes encoding these enzymes can be introduced into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a whole-cell biocatalyst for the production of this compound derivatives. pnas.org

Table 2: Potential Biocatalytic Reactions for the Synthesis of this compound Derivatives

Enzyme ClassReaction TypePotential Product(s)
N-MethyltransferasesN-AlkylationN-Alkylglaucine derivatives
OxidoreductasesHydroxylation, DehydrogenationHydroxylated or oxidized this compound derivatives
GlycosyltransferasesGlycosylationThis compound glycosides
AcyltransferasesAcylationAcylated this compound derivatives
HalogenasesHalogenationHalogenated this compound derivatives

Synthetic Chemistry Approaches to N Methylglaucine and Its Analogues

Total Synthesis Strategies for N-Methylglaucine

The total synthesis of this compound, a quaternary ammonium (B1175870) derivative of glaucine (B1671577), is intrinsically linked to the synthesis of glaucine itself. The final step typically involves the N-methylation of the glaucine core. Historical and modern synthetic routes have focused on constructing the characteristic tetracyclic aporphine (B1220529) ring system.

Stereoselective Synthesis Methodologies

The biological activity of aporphine alkaloids is often dependent on their stereochemistry at the C-6a position. Therefore, stereoselective synthesis is crucial for producing enantiomerically pure compounds. Several methodologies have been developed for the asymmetric synthesis of the glaucine scaffold.

One notable approach involves the use of chiral auxiliaries. For instance, the enantioselective synthesis of (+)-glaucine has been achieved using (S)-(+)-phenylglycinol as a chiral support. researchgate.netthieme-connect.com This method facilitates the creation of the key stereogenic center with high enantiomeric excess. Another strategy employs chiral formamidines to direct the asymmetric synthesis of aporphine alkaloids, including (+)-glaucine. acs.org

Enzymatic resolutions have also proven effective. The resolution of racemic (±)-glaucine can be accomplished using microorganisms like Fusarium solani, which selectively oxidizes the (S)-(+)-enantiomer, leaving the (R)-(−)-enantiomer. nih.govasm.org This demonstrates the existence of stereospecific enzymes that can differentiate between the enantiomers of glaucine.

The conversion of (S)-laudanosine to (S)-glaucine represents another pathway where the stereochemistry is controlled from a chiral precursor. cdnsciencepub.com This transformation is a key step in several total synthesis approaches. An overview of these methodologies is presented in Table 1.

Methodology Description Key Reagents/Features Reference(s)
Chiral AuxiliaryUse of a removable chiral molecule to guide stereoselective reactions.(S)-(+)-phenylglycinol researchgate.netthieme-connect.com
Chiral FormamidinesApplication of chiral formamidines to induce asymmetry in the key bond-forming steps.Chiral formamidine (B1211174) derivatives acs.org
Enzymatic ResolutionSeparation of enantiomers from a racemic mixture using stereospecific enzymes.Fusarium solani nih.govasm.org
Chiral PrecursorSynthesis from an enantiomerically pure starting material.(S)-laudanosine cdnsciencepub.com
Table 1: Methodologies for the Stereoselective Synthesis of the Glaucine Scaffold.

Key Synthetic Intermediates and Reaction Sequences

A common strategy in the synthesis of glaucine involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by further cyclizations to construct the aporphine ring system. An aryne-based route has also been described for the synthesis of (±)-glaucine. This method utilizes (±)-6-bromolaudanosine as a key intermediate. The reaction of this intermediate with potassamide or sodamide in liquid ammonia (B1221849) generates an aryne, which then undergoes intramolecular cyclization. Diazotization and ring closure of the resulting amino derivative afford (±)-glaucine.

A significant reaction sequence in the stereoselective synthesis of (+)-glaucine involves a hypervalent iodine(III) reagent-promoted oxidative nonphenolic biaryl coupling reaction. researchgate.netthieme-connect.com This key step forms the C-C biaryl bond to close the C-ring of the aporphine skeleton. The sequence starts with the preparation of optically active 1-benzyltetrahydroisoquinolines from derivatives of (S)-(+)-phenylglycinol. Subsequent N-alkylation, N-methylation, and a Pommeranz-Fritsch cyclization lead to the key intermediate for the oxidative coupling. researchgate.netthieme-connect.com

Semi-Synthetic Modifications and Derivative Creation

Semi-synthetic approaches starting from naturally abundant glaucine allow for the exploration of structure-activity relationships and the development of new bioactive compounds.

Synthesis of Glaucine Amide Derivatives for Bioactivity Exploration

To investigate new biological activities, researchers have synthesized amide derivatives of glaucine. A common strategy involves the initial transformation of glaucine to 3-aminomethylglaucine. uctm.eduresearchgate.netresearchgate.net This intermediate, with its reactive amino group, can then be coupled with various acids, such as N-protected amino acids or hydroxycinnamic acids (e.g., ferulic acid, sinapic acid), using carbodiimide (B86325) coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Diisopropylcarbodiimide (DIC) in the presence of N-hydroxybenzotriazole (HOBt). uctm.eduresearchgate.net This approach has led to the creation of a library of glaucine amide derivatives for screening their antioxidant, antiviral, and tyrosinase inhibitory activities. uctm.eduresearchgate.net For example, N-sinapoylphenylalanyl-3-aminomethylglaucine amide and N-feruloylphenylalanyl-3-aminomethylglaucine amide have shown notable antioxidant properties. uctm.edu

N-Oxidation and N-Demethylation Reactions in Alkaloid Synthesis

N-oxidation and N-demethylation are important transformations in alkaloid chemistry, allowing for the modification of the nitrogen atom's environment and the synthesis of key intermediates. uga.edu The N-demethylation of tertiary N-methyl alkaloids, including those of the aporphine class, is a critical step in the semi-synthesis of various opioid medicines. uga.edu

The oxidation of the tertiary amine in glaucine leads to the formation of glaucine N-oxide. This transformation can significantly alter the pharmacological properties of the parent compound. For instance, N-oxidation of glaucine has been shown to reduce its toxicity while intensifying its inhibitory action on the central nervous system.

N-demethylation of aporphine alkaloids can be achieved through various chemical methods, including the use of chloroformates or the Polonovski reaction. These reactions are essential for preparing nor-aporphine derivatives, which can then be re-alkylated to introduce different substituents on the nitrogen atom, thus creating a diverse range of analogues for biological testing.

Design Principles for this compound Analogues

The design of this compound analogues is guided by structure-activity relationship (SAR) studies aimed at optimizing their biological effects. Key structural features of the glaucine scaffold that are often targeted for modification include the substituents on the aromatic rings and the nature of the substituent on the nitrogen atom.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the antioxidant properties of glaucine. rsc.org These studies suggest that the benzylic hydrogen at C-6a, adjacent to the nitrogen lone pair, plays a crucial role in the free radical scavenging activity. rsc.org Quaternization of the nitrogen to form this compound makes the transfer of the C-6a hydrogen energetically unfavorable, which impacts its antioxidant mechanism. rsc.org This highlights the importance of the nitrogen's electronic environment in the design of antioxidant analogues.

SAR studies on a serotonin (B10506) receptor have revealed that modifications to the methoxy (B1213986) groups on the aporphine rings (rings A and D) of glaucine analogues like nuciferine (B1677029) and boldine (B1667363) are critical for their antagonist potency. nih.gov Saturation of the C-ring at the C-6a-C-7 bond was also found to be important for activity. nih.gov The stereochemistry at the C-6a position can also lead to differential pharmacological profiles.

The introduction of an aminomethyl group at the C-3 position of glaucine has been shown to reduce its toxicity while preserving its spasmolytic activity, making these derivatives promising candidates for further development. The synthesis of amide derivatives at this position allows for the introduction of various functionalities to modulate properties like antioxidant and antiviral activity. uctm.eduresearchgate.net The attachment of a hydroxycinnamoyl moiety, for example, enhances the radical scavenging activity compared to glaucine itself. researchgate.net

These findings suggest several design principles for this compound analogues:

Modulation of the Nitrogen Environment: Altering the substituent on the nitrogen atom can significantly impact toxicity and CNS effects.

Aromatic Ring Substitution: The number and position of methoxy and hydroxy groups on the aromatic rings are key determinants of receptor binding affinity and selectivity.

Stereochemical Control: The stereochemistry at C-6a is a critical factor for biological activity, necessitating stereoselective synthetic approaches.

Scaffold Modification and Functional Group Introduction

The chemical architecture of this compound, a quaternary ammonium salt of glaucine, offers several sites for modification. Research has largely centered on its parent compound, glaucine, to create a diverse range of analogues. These modifications involve altering the core aporphine scaffold or introducing various functional groups to modulate the molecule's characteristics.

A key strategy involves the functionalization of the aromatic rings of the glaucine scaffold. One notable modification is the introduction of an aminomethyl group at the C-3 position to yield 3-aminomethylglaucine. uctm.eduresearchgate.net This intermediate serves as a versatile anchor for further functionalization. The primary amine of 3-aminomethylglaucine is more reactive than the hydroxyl groups of the parent compound, allowing for selective N-acylation. uctm.edu This reaction is typically carried out under mild conditions using carbodiimide coupling agents to attach various moieties, such as protected amino acids or hydroxycinnamic acids. uctm.eduresearchgate.net This process effectively introduces amide functional groups, expanding the chemical diversity of the glaucine scaffold.

Another point of modification is the nitrogen atom of the aporphine core. N-oxidation of glaucine yields glaucine N-oxide, introducing a new functional group that alters the electronic and steric properties of the nitrogen center. researchgate.net Furthermore, derivatives such as this compound acetate (B1210297) have been identified, indicating that acetylation is another route for functional group introduction. researchgate.netresearchgate.net The N-methyl group itself is a critical determinant for the biological affinity of some aporphine alkaloids; its replacement can lead to a significant loss of affinity at certain receptors, underscoring the importance of substitutions at the nitrogen atom. semanticscholar.org

Table 1: Reagents for Functional Group Introduction on the Glaucine Scaffold

Precursor Target Functional Group Reagents and Conditions Reference
Glaucine 3-Aminomethyl Group Known procedure (unspecified in source) to create 3-aminomethylglaucine. uctm.edu
3-Aminomethylglaucine Amide N-Boc- or Fmoc-protected amino acids, N-hydroxycinnamoylphenylalanines. uctm.edu
3-Aminomethylglaucine Amide Coupling agents: EDC or DIC with HOBt catalyst in CH₂Cl₂. uctm.eduresearchgate.net
Glaucine N-Oxide N-oxidation reaction. researchgate.net
Glaucine N-Methyl Quaternary Salt N-methylation reaction. bas.bg

Methodologies for Novel Compound Generation

The generation of novel analogues of this compound predominantly relies on semi-synthetic methodologies starting from readily available natural products. Glaucine, the tertiary amine precursor to this compound, is the major alkaloid isolated from plants such as Glaucium flavum Crantz and serves as a common starting material. uctm.edu This approach is advantageous as it bypasses the complexities of a total synthesis of the intricate aporphine ring system. science.govwikipedia.org

A prevalent methodology involves a multi-step sequence beginning with the isolation of glaucine. The natural product is then chemically transformed into a more reactive intermediate, such as 3-aminomethylglaucine. uctm.edu This intermediate becomes the cornerstone for building a library of novel compounds. The primary method for generating this diversity is through coupling reactions. Specifically, carbodiimide-mediated amide bond formation has been successfully employed to synthesize a series of novel amides. uctm.eduresearchgate.net By reacting 3-aminomethylglaucine with a variety of carboxylic acids, including protected amino acids and phenolic acids like ferulic and sinapic acid derivatives, researchers can systematically explore the structure-activity relationships of the resulting analogues. uctm.edu

The general procedure for this amide synthesis involves activating the carboxylic acid with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Diisopropylcarbodiimide (DIC), in the presence of an additive like N-hydroxybenzotriazole (HOBt). uctm.eduresearchgate.net The activated acid is then reacted with 3-aminomethylglaucine to form the desired amide bond. uctm.edu This robust methodology allows for the creation of a wide array of compounds with varied substituents.

Beyond amide formation, other strategies for generating novel compounds include direct modification of the glaucine core. As mentioned, N-oxidation provides a direct route to N-oxide derivatives. researchgate.net The concept of the aporphine ring system as a "privileged scaffold" is a guiding principle in this field, suggesting its fundamental structure is well-suited for the development of new biologically active ligands. semanticscholar.org

Table 2: Examples of Novel Glaucine Analogues Generated via Semi-Synthesis

Starting Material Synthetic Method Generated Compound Example Reference
3-Aminomethylglaucine Carbodiimide Coupling N-sinapoylphenylalanyl-3-aminomethylglaucine amide uctm.edu
3-Aminomethylglaucine Carbodiimide Coupling N-feruloylphenylalanyl-3-aminomethylglaucine amide uctm.eduresearchgate.net
3-Aminomethylglaucine Carbodiimide Coupling Amides of Nα-protected amino acids uctm.eduresearchgate.net
Glaucine N-Oxidation Glaucine N-oxide researchgate.net

Mechanistic Pharmacology of N Methylglaucine in Preclinical Models

In Vitro Investigation of N-Methylglaucine's Cellular Mechanisms

The in vitro exploration of this compound's effects at the cellular level has begun to outline its potential pharmacological profile. Preclinical studies have focused on its interactions with various cellular components and pathways, including membrane receptors, enzymes, and its role in mitigating oxidative stress and combating parasitic organisms. The following sections detail the findings from these preclinical investigations.

Receptor Binding and Activation Studies (e.g., GPCRs, Ion Channels)

Investigations into the interaction of this compound with cellular receptors are pivotal for understanding its mechanism of action. Studies on related compounds and brief mentions in the literature suggest that its receptor activity warrants further exploration. Research has pointed towards a potential interaction with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). scispace.com However, detailed competitive binding assays, saturation curve analyses, or functional activation studies that would definitively characterize the binding affinity (Kd), receptor expression levels (Bmax), or agonist/antagonist nature of this compound at specific receptor subtypes are not extensively detailed in the available literature. scispace.comrevvity.comwikipedia.org

Further research is required to delineate the specific binding profile of this compound across a broader panel of GPCRs and ion channels to understand its selectivity and potential physiological effects.

Enzyme Inhibition or Activation (e.g., tyrosinase, Hsp90)

The ability of a compound to inhibit or activate specific enzymes is a common mechanism for therapeutic intervention. bellbrooklabs.com Key enzymes such as tyrosinase, involved in melanin (B1238610) production, and Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer, are frequent targets in drug discovery. libretexts.org

However, based on a review of the scientific literature, specific in vitro enzymatic assays detailing the inhibitory or activatory effects of this compound on tyrosinase or Hsp90 have not been reported. Standard operating procedures for such enzymatic inhibition assays are well-established, but their application to this compound is not documented in the available preclinical data. nih.gov

Modulation of Cellular Signaling Pathways

Cellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are complex networks that regulate fundamental cellular processes including growth, proliferation, and survival. mdpi.comfrontiersin.org The modulation of these pathways is a key strategy in the development of treatments for various diseases. nih.govresearchgate.net

A comprehensive review of preclinical studies indicates that research specifically investigating the modulation of these or other major cellular signaling pathways by this compound has not been published. Elucidating whether this compound interacts with key proteins within these cascades is a necessary future step in defining its pharmacological action. colorado.edu

Studies on Oxidative Stress Pathways and Antioxidant Activity

This compound has been investigated for its potential to counteract oxidative stress. In vitro assays have demonstrated that this compound possesses notable antioxidant properties. scispace.com Specifically, this compound has shown the ability to quench 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radicals. scispace.commdpi.com This activity indicates that it can donate a hydrogen atom or electron to neutralize the radical, a common mechanism for antioxidant molecules. nih.gov

The potency of its antioxidative activity has been reported to be comparable to that of phenolic flavonoids, a well-known class of natural antioxidants. scispace.com This suggests that this compound may play a role in mitigating cellular damage caused by reactive oxygen species (ROS).

Table 1: In Vitro Antioxidant Activity of this compound
Assay TypeObserved ActivityReported Potency Comparison
DPPH Radical ScavengingPositive - Able to quench DPPH radicals. scispace.comSimilar to phenolic flavonoids. scispace.com

Antiviral Mechanisms in Cell Culture

The development of novel antiviral agents often involves screening compounds in various cell culture models that can replicate the viral life cycle. plos.orgbiorxiv.org These systems allow for the investigation of a compound's ability to interfere with viral entry, replication, or release. mdpi.comnih.gov

Despite the established methodologies for antiviral screening, a review of the literature did not yield studies describing the evaluation of this compound for antiviral activity in any cell culture models. Therefore, its potential mechanisms against viral pathogens remain uninvestigated.

Antiparasitic Activity in Protozoan Models

Preliminary investigations have assessed the potential of this compound as an antiparasitic agent. The compound has been noted in studies concerning its activity against protozoan parasites, including those responsible for African Sleeping Sickness (Human African Trypanosomiasis). bvsalud.org This disease is caused by protozoa of the genus Trypanosoma. mdpi.comfrontiersin.org

While this compound has been identified as a compound of interest in the search for new antiparasitic drugs, detailed in vitro studies quantifying its efficacy (e.g., IC50 values) against various protozoan models or elucidating its specific mechanism of action are not extensively available in the reviewed literature. pharmrxiv.denih.gov

In Vivo Preclinical Animal Model Studies

In vivo preclinical studies are fundamental for characterizing the physiological and systemic effects of a novel chemical entity. For this compound, a member of the aporphine (B1220529) alkaloid class, animal models, particularly rodent models, have been instrumental in elucidating its pharmacological profile. These studies provide a critical bridge from in vitro findings to potential therapeutic applications by examining the compound's effects within a complex, living biological system.

Initial investigations in rodent models have been pivotal in characterizing the systemic effects of this compound and related aporphine alkaloids. Research indicates that this compound produces neuroleptic-like effects in both mice and rats. scispace.com This profile is shared with other aporphine alkaloids such as glaucine (B1671577), boldine (B1667363), and bulbocapnine, which have demonstrated antipsychotic and anticonvulsant activities in animal studies. wikipedia.org

A key methodology for assessing neuroleptic activity in rodents is the apomorphine-induced climbing model. Apomorphine, a non-specific dopamine (B1211576) agonist, induces a characteristic climbing behavior in mice, which can be inhibited by dopamine receptor antagonists. cpn.or.kr The ability of a compound to antagonize this behavior is considered predictive of antipsychotic efficacy and is strongly correlated with dopamine D2 receptor blockade. cpn.or.kr While specific data on this compound in this paradigm is not detailed in the reviewed literature, the general "neuroleptic-like" classification suggests activity in such behavioral models.

Other standard rodent models used to predict antipsychotic efficacy include the conditioned avoidance response and tests for catalepsy. scielo.br Catalepsy, a state of motor immobility, is a classic test in rodents used to predict the likelihood of a compound inducing extrapyramidal side effects, a common feature of typical antipsychotics that potently block D2 receptors. scielo.br Broader systemic investigations of related aporphine alkaloids have also revealed effects on metabolic parameters in streptozotocin-induced diabetic rat models, including the regulation of plasma glucose. mdpi.com

Table 1: Summary of Systemic Effects of Aporphine Alkaloids in Rodent Models

Alkaloid ClassRodent ModelObserved Systemic EffectsReference(s)
This compound Mice, RatsNeuroleptic-like effects scispace.com
Glaucine, Boldine, Bulbocapnine Not SpecifiedAntipsychotic, anticonvulsant, antinociceptive activity wikipedia.org
General Aporphines MiceAntagonism of apomorphine-induced climbing (predictive of neuroleptic activity) cpn.or.kr
Thaliporphine, Boldine Rats (Streptozotocin-induced diabetic model)Anti-hyperglycemic effects, reduction in plasma glucose mdpi.com

Understanding the mechanism of action of this compound requires integrating findings from studies on the compound itself and its structural relatives within the aporphine class. The primary mechanism associated with the neuroleptic-like effects observed in animal models is the antagonism of dopamine receptors. wikipedia.org Specifically, aporphine alkaloids have been shown to act as antagonists at both dopamine D1 and D2 receptors. wikipedia.org The inhibition of apomorphine-induced behaviors in mice further supports that D2 receptor antagonism is a key component of the mechanism for this class of compounds. cpn.or.kr Some aporphines may also interact with serotonin (B10506) receptors, which could contribute to a broader antipsychotic profile. researchgate.net

Beyond neurotransmitter receptor interactions, alternative mechanisms have been proposed. One study focusing on this compound and related compounds from Duguetia furfuracea suggests that a major mechanism of action may be the inhibition of cAMP phosphodiesterase. This action would increase intracellular levels of cyclic AMP, a critical second messenger involved in numerous signaling pathways, potentially explaining a wide range of cellular effects.

A third potential mechanism, identified for other aporphine alkaloids like dicentrine (B1670447) and actinodaphnine, involves direct interaction with genetic material. wikipedia.orgucl.ac.be These compounds have been shown to bind to and intercalate with DNA, as well as inhibit the activity of topoisomerases. wikipedia.orgucl.ac.be Such a mechanism is often associated with cytotoxic and antiparasitic activities. It remains to be determined through direct investigation whether this compound shares this specific mode of action.

Pharmacodynamic (PD) biomarkers are quantifiable indicators that measure the biological effect of a compound. rsc.org In animal models, they are crucial for confirming target engagement and understanding the relationship between exposure and pharmacological response. For this compound, the identification of relevant PD biomarkers is guided by its proposed mechanisms of action.

Given the strong evidence for dopamine D2 receptor antagonism as a mechanism for neuroleptic-like effects, plasma prolactin levels serve as a robust and well-established PD biomarker. universiteitleiden.nlnih.gov Dopamine tonically inhibits prolactin secretion from the pituitary gland; therefore, blockade of D2 receptors by an antagonist leads to a measurable, dose-dependent increase in plasma prolactin. nih.gov This biomarker is frequently used in both preclinical animal studies and early-phase human trials to demonstrate target engagement for antipsychotic drugs. universiteitleiden.nl

Further biomarkers can be derived from other potential mechanisms. If this compound interacts with the serotonergic system, measurements of plasma cortisol or growth hormone could serve as relevant PD biomarkers. nih.gov To investigate the proposed inhibition of cAMP phosphodiesterase, downstream markers of the cAMP signaling pathway, such as the phosphorylation status of key protein substrates in relevant tissues, could be quantified.

Table 2: Potential Pharmacodynamic (PD) Biomarkers for this compound in Animal Models

Proposed MechanismPotential BiomarkerSample TypeRationaleReference(s)
Dopamine D2 Receptor Antagonism Plasma ProlactinPlasma/SerumD2 receptor blockade removes tonic inhibition of pituitary prolactin secretion, leading to increased plasma levels. universiteitleiden.nlnih.gov
Dopamine D2 Receptor Antagonism Receptor Occupancy (PET Imaging)BrainDirectly measures the percentage of D2 receptors bound by the compound in the central nervous system.-
Serotonin Receptor Interaction Plasma Cortisol / Growth HormonePlasma/SerumSerotonergic agents can modulate the release of these hormones. nih.gov
cAMP Phosphodiesterase Inhibition Phosphorylated Protein Levels (e.g., pCREB)Brain/Tissue HomogenateInhibition of the enzyme leads to increased cAMP and subsequent activation of downstream signaling pathways.-
General CNS Activity Electroencephalography (EEG)-Changes in brain wave patterns can indicate CNS-active effects and differentiate compound classes. nih.gov

While initial studies in wild-type rodents provide essential data, advanced animal models are necessary for more specific biological inquiries and to rigorously validate mechanisms of action. nih.gov The development of such models for this compound research would be a logical next step in its preclinical evaluation.

Genetically modified rodent models are particularly powerful tools. cyagen.comresearchgate.net To definitively confirm the role of specific dopamine receptors, one could utilize knockout mice lacking the D1 or D2 receptor. Observing a blunted or absent pharmacological response to this compound in these animals would provide strong evidence for on-target activity. researchgate.net Similarly, if the inhibition of a specific phosphodiesterase isoform is hypothesized, a knockout model for that enzyme would be invaluable for target validation.

Humanized animal models represent another layer of sophistication. cyagen.com These models, in which a mouse or rat gene is replaced with its human equivalent, are critical for translational science. For instance, developing a mouse line that expresses human dopamine receptors could provide more predictive data regarding the compound's affinity and functional activity in humans. Likewise, humanized models expressing specific human cytochrome P450 enzymes can be used to study the compound's metabolism in a way that better reflects human pharmacokinetics. researchgate.net

Finally, for exploring therapeutic potential, disease-specific models are employed. To test the antipsychotic potential of this compound, researchers could use rodent models where psychosis-like symptoms are induced by NMDA receptor antagonists like phencyclidine (PCP) or ketamine. scielo.br The ability of this compound to reverse behavioral deficits (e.g., in social interaction or prepulse inhibition) in these models would support its development for psychiatric disorders.

Advanced Methodologies and Future Directions in N Methylglaucine Research

Metabolomics and Flux Analysis in Biosynthetic Studies

Understanding the biosynthetic pathway of N-Methylglaucine is fundamental to optimizing its production and exploring its biological roles. Metabolomics, the large-scale study of small molecules or metabolites, coupled with metabolic flux analysis (MFA), offers powerful tools to unravel the intricate network of biochemical reactions leading to its formation.

Metabolic flux analysis quantifies the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism. By employing stable isotope tracers, such as ¹³C-labeled precursors, researchers can track the flow of atoms through metabolic pathways. For instance, feeding a plant or cell culture with a labeled precursor and analyzing the isotopic enrichment in downstream metabolites can reveal the active biosynthetic routes and the distribution of metabolic flux at key branch points. This approach is invaluable for identifying rate-limiting steps and understanding how genetic or environmental perturbations affect the production of target alkaloids.

While direct MFA studies on this compound are not yet prevalent in published literature, research on related benzylisoquinoline alkaloids (BIAs) in model plants like opium poppy (Papaver somniferum) and Catharanthus roseus demonstrates the potential of these techniques. These studies have successfully mapped the flux distribution through the BIA pathway, providing insights that are likely applicable to this compound biosynthesis. The central precursor for many BIAs is (S)-reticuline, and understanding the flux towards its formation and subsequent modifications is key.

Table 1: Key Concepts in Metabolomics and Flux Analysis for this compound Research

Term Description Relevance to this compound
Metabolomics Comprehensive analysis of all metabolites in a biological sample. Can identify precursors, intermediates, and degradation products of this compound, providing a snapshot of the metabolic network.
Metabolic Flux Analysis (MFA) Quantification of the rate of turnover of metabolites through a metabolic pathway. Can determine the rate of this compound biosynthesis and identify bottlenecks in the pathway.
Stable Isotope Tracing Use of non-radioactive isotopes (e.g., ¹³C, ¹⁵N) to track the flow of atoms through metabolic pathways. Allows for the elucidation of the biosynthetic origin of the this compound scaffold and its methyl groups.

| (S)-Reticuline | A key branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids. | Likely a crucial precursor in the biosynthetic pathway of this compound. |

Future research will likely involve the application of these techniques directly to plants known to produce this compound. This will enable the precise mapping of its biosynthetic pathway, the identification of key regulatory enzymes, and the development of strategies for enhanced production through metabolic engineering.

Chemoinformatics and Artificial Intelligence in SAR and Drug Design

The therapeutic potential of this compound can be systematically explored and enhanced through the application of chemoinformatics and artificial intelligence (AI). These computational approaches accelerate the drug discovery process by predicting the biological activities of compounds and guiding the design of new, more potent, and selective analogs.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Chemoinformatics tools can analyze large datasets of compounds and their activities to build predictive models. For this compound, this would involve compiling data on its and related aporphine (B1220529) alkaloids' activities and using machine learning algorithms to identify the key structural features responsible for their therapeutic effects.

Table 2: Application of Chemoinformatics and AI in this compound Research

Methodology Description Potential Application for this compound
Quantitative Structure-Activity Relationship (QSAR) Statistical models that relate the chemical structure of a series of compounds to their biological activity. Predict the activity of novel this compound derivatives and guide lead optimization.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. Develop a pharmacophore model for this compound's target and use it to screen for new active compounds.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. Elucidate the binding mode of this compound to its biological target and understand the molecular basis of its activity.

| Artificial Intelligence (AI) and Machine Learning | Algorithms that can learn from data and make predictions or generate new data. | Accelerate drug discovery by predicting bioactivity, designing novel analogs, and optimizing compound properties. |

The synergy between experimental natural product research and computational approaches is becoming increasingly important. By leveraging these advanced computational tools, researchers can more efficiently navigate the chemical space around this compound to unlock its full therapeutic potential.

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's role in the producing organism and its effects on biological systems, a single-omics approach is often insufficient. Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a multi-layered view of the complex biological processes involved.

Genomics provides the blueprint of an organism's genetic makeup, including the genes that encode the enzymes for alkaloid biosynthesis. Transcriptomics reveals which genes are actively being expressed under specific conditions, while proteomics identifies the proteins that are present and their abundance. Metabolomics, as discussed earlier, provides a snapshot of the small-molecule chemistry of the cell.

By integrating these datasets, researchers can build comprehensive models of the biological systems related to this compound. For example, in a plant that produces this compound, an integrated omics study could identify the genes involved in its biosynthesis, confirm their expression at the transcript and protein levels, and correlate this with the accumulation of this compound and its precursors. This approach has been successfully applied to study the biosynthesis of other benzylisoquinoline alkaloids in plants like Papaver somniferum.

Furthermore, when studying the pharmacological effects of this compound, integrated omics can reveal its mechanism of action by showing how it perturbs gene expression, protein levels, and metabolic pathways in target cells or organisms. This comprehensive view is crucial for understanding both the therapeutic effects and potential off-target effects of the compound.

The future of this compound research will increasingly rely on these integrative approaches to unravel the complex interplay between genes, proteins, and metabolites that govern its biosynthesis and biological activity.

Development of Advanced Analytical Methods for Trace Analysis and Metabolite Identification

The accurate detection and quantification of this compound and its metabolites, often present in low concentrations in complex biological matrices, require highly sensitive and selective analytical methods. Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have revolutionized the analysis of natural products.

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or quadrupole time-of-flight (QTOF) analyzers, offers exceptional sensitivity and mass accuracy. This allows for the confident identification of this compound and related alkaloids in plant extracts or biological samples, even at trace levels. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which is crucial for distinguishing

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing N-Methylglaucine in laboratory settings?

  • Methodological Answer : Synthesis should follow validated protocols with detailed documentation of reagents (source, purity), reaction conditions (temperature, solvent, time), and purification methods (e.g., chromatography). Characterization requires spectroscopic data (NMR, IR, MS) and comparison to literature values for known analogs. For novel derivatives, elemental analysis and X-ray crystallography may be necessary to confirm structure .
  • Experimental Design : Include negative controls (e.g., unmodified glaucine) and validate purity via HPLC or TLC. Report yield percentages and statistical variability across replicates .

Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use cell-based or in vivo models relevant to the hypothesized mechanism (e.g., receptor binding, enzyme inhibition). Include dose-response curves, positive/negative controls, and IC50/EC50 calculations. Adopt NIH guidelines for preclinical studies, ensuring ethical compliance and transparency in animal/cell-line sourcing .
  • Data Reporting : Present results in tables with SEM/SD and statistical significance (e.g., p-values). Avoid conflating efficacy and toxicity data; separate these into distinct sections .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay type, solvent used). Employ orthogonal validation methods (e.g., CRISPR knockouts, isothermal titration calorimetry) to confirm target engagement. Cross-reference findings with structural analogs to isolate functional groups responsible for observed effects .
  • Contradiction Analysis : Use the FINER framework to evaluate feasibility, novelty, and relevance of conflicting studies. Apply meta-analysis tools to assess bias or methodological flaws (e.g., small sample sizes, lack of blinding) .

Q. What strategies ensure reproducibility in this compound’s pharmacokinetic studies?

  • Methodological Answer : Standardize protocols across labs using harmonized guidelines (e.g., FDA Bioanalytical Method Validation). Report detailed matrices for biological samples (e.g., plasma, tissue homogenates), including storage conditions and stability data. Validate LC-MS/MS methods with internal standards and calibration curves .
  • Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials. Reference prior studies explicitly, noting deviations in methodology .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

  • Methodological Answer : Perform systematic SAR studies by synthesizing derivatives with targeted modifications (e.g., methyl group position, stereochemistry). Use molecular docking or MD simulations to predict binding affinities, followed by experimental validation. Tabulate results with descriptors like logP, polar surface area, and hydrogen-bonding capacity .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to identify key physicochemical parameters driving bioactivity. Report confidence intervals for regression models .

Methodological Frameworks and Tools

  • Experimental Design : Adopt PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
  • Data Presentation : Follow journal-specific guidelines for figures (e.g., avoid excessive chemical structures in graphical abstracts) .
  • Ethical Compliance : Use institutional checklists for preclinical research and disclose funding sources/conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.